Calculated Lipophilicity (LogP) of 6-(Cyclopropylmethyl)pyrimidin-4-ol vs. Brominated Analog
The calculated LogP of 6-(cyclopropylmethyl)pyrimidin-4-ol is 1.1347 . In contrast, the 5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol analog exhibits a markedly higher lipophilicity due to the electron-withdrawing bromine substituent, with predicted LogP values typically exceeding 2.5 for brominated pyrimidin-4-ol derivatives . This difference in calculated lipophilicity corresponds to divergent predicted membrane permeability and oral absorption profiles, making the target compound more suitable for applications requiring moderate polarity while the brominated analog may be preferred for enhanced blood-brain barrier penetration potential.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.1347 (calculated) |
| Comparator Or Baseline | 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-ol (estimated LogP >2.5 based on bromine substitution class effects) |
| Quantified Difference | ΔLogP ≈ >1.36 units higher for brominated analog |
| Conditions | In silico calculation; target compound LogP per Leyan product specifications; comparator LogP inferred from known effects of bromine substitution on pyrimidine ring lipophilicity |
Why This Matters
LogP difference exceeding 1 unit translates to an order-of-magnitude difference in predicted octanol-water partition coefficient, a critical parameter for selecting compounds in medicinal chemistry campaigns targeting specific tissue distribution profiles.
